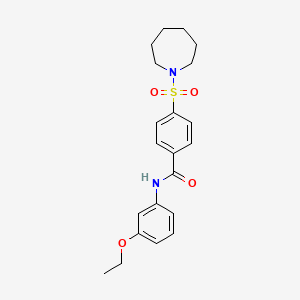
4-(azepan-1-ylsulfonyl)-N-(3-ethoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(azepan-1-ylsulfonyl)-N-(3-ethoxyphenyl)benzamide is a synthetic organic compound that belongs to the class of sulfonyl benzamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azepan-1-ylsulfonyl)-N-(3-ethoxyphenyl)benzamide typically involves the following steps:
Formation of the sulfonyl chloride intermediate: This can be achieved by reacting the corresponding sulfonyl precursor with thionyl chloride or another chlorinating agent.
Nucleophilic substitution: The sulfonyl chloride intermediate is then reacted with azepane (hexamethyleneimine) to form the sulfonyl azepane derivative.
Amide bond formation: The final step involves coupling the sulfonyl azepane derivative with 3-ethoxybenzoic acid or its activated ester (e.g., 3-ethoxybenzoyl chloride) under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
4-(azepan-1-ylsulfonyl)-N-(3-ethoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions.
Reduction: The amide bond can be reduced to an amine under reducing conditions.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or borane.
Substitution: Reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfonyl and amide functionalities.
Medicine: Potential therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(3-ethoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and amide groups can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(piperidin-1-ylsulfonyl)-N-(3-ethoxyphenyl)benzamide
- 4-(morpholin-1-ylsulfonyl)-N-(3-ethoxyphenyl)benzamide
Uniqueness
4-(azepan-1-ylsulfonyl)-N-(3-ethoxyphenyl)benzamide is unique due to the presence of the azepane ring, which can impart different steric and electronic properties compared to piperidine or morpholine analogs. This can lead to differences in biological activity and selectivity.
Propriétés
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(3-ethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-2-27-19-9-7-8-18(16-19)22-21(24)17-10-12-20(13-11-17)28(25,26)23-14-5-3-4-6-15-23/h7-13,16H,2-6,14-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBYMVCWDCYJEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
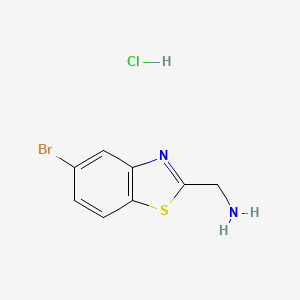
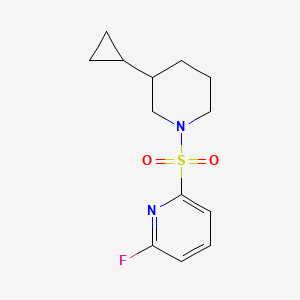

![N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2484641.png)
![N-(1-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperidin-4-yl)-3-phenylpropanamide](/img/structure/B2484642.png)

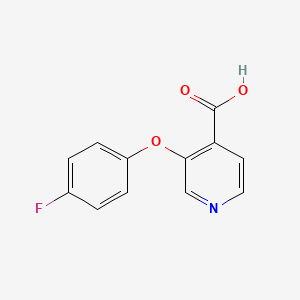

![N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-4-ethoxyaniline](/img/structure/B2484647.png)
![N-[2-[(2-Chloroacetyl)amino]-4-fluorophenyl]pyridine-2-carboxamide](/img/structure/B2484648.png)
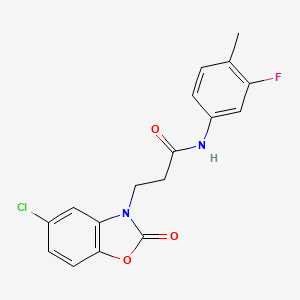
![5-phenyl-6-sulfanyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2484651.png)
![Ethyl 3-[2-(4-methoxyanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2484655.png)

